

A Comparative Kinetic Analysis of Reductions Using 1-Benzyl-1,4-dihydronicotinamide

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Compound of Interest

Compound Name: **1-Benzyl-1,4-dihydronicotinamide**

Cat. No.: **B015336**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of **1-Benzyl-1,4-dihydronicotinamide** (BNAH), a widely used NADH mimic, with alternative reducing agents. By presenting key experimental data, detailed protocols, and mechanistic diagrams, this document serves as a valuable resource for researchers selecting the appropriate reducing agent for their specific applications.

Introduction to 1-Benzyl-1,4-dihydronicotinamide (BNAH)

1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic organic compound that serves as a model for the biological reducing agent nicotinamide adenine dinucleotide (NADH). Due to its structural and functional similarities to NADH, BNAH is extensively employed in mechanistic studies of redox reactions and as a reducing agent in organic synthesis. It offers a more stable and cost-effective alternative to the native coenzyme for a variety of chemical reductions.

The reactivity of BNAH is centered on its dihydropyridine ring, which can donate a hydride ion (H^-) or an electron and a proton in a stepwise manner to an oxidized substrate. The efficiency and mechanism of these reductions are highly dependent on the substrate, solvent, and presence of catalysts such as metal ions. Understanding the kinetics of BNAH-mediated reductions is crucial for optimizing reaction conditions and for the rational design of new catalytic systems.

Comparative Kinetic Data

The reducing ability of BNAH is often compared to other NADH analogs, such as Hantzsch esters (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, HEH), and other common reducing agents. The choice of reducing agent can significantly impact the reaction rate and mechanism. Below is a summary of available kinetic and thermodynamic data for the reduction of various substrates by BNAH and a common alternative, Hantzsch ester.

Reducing Agent	Substrate	Second-Order Rate Constant ($k, M^{-1}s^{-1}$)	Solvent	Temperature (°C)	Notes
BNAH	p-Benzoquinone	Varies with substituents and Mg^{2+} concentration	Acetonitrile	25	The rate is influenced by the formation of a ternary complex involving BNAH, Mg^{2+} , and the quinone. [1]
BNAH	N-Methylacridinium ion	-	Acetonitrile	25	The reaction is a hydride transfer. The rate is sensitive to the donor-acceptor distance.
Hantzsch Ester (HEH)	N-Methylacridinium ion	-	Acetonitrile	25	Also a hydride transfer reaction. The kinetics are influenced by the puckered conformation of the dihydropyridine ring.

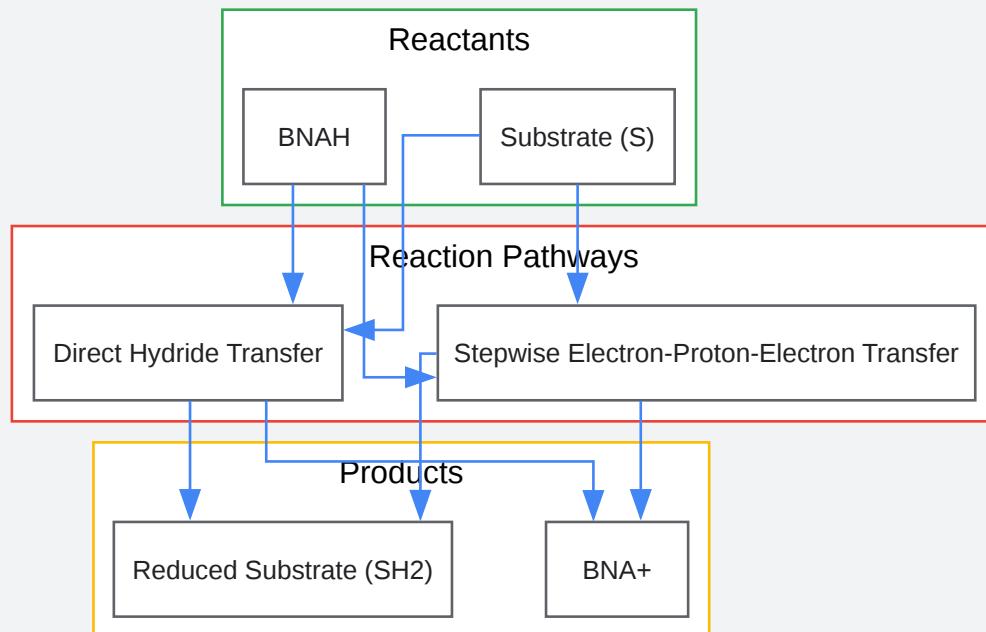
Thermodynamic Comparison of Hydride Donor Abilities:

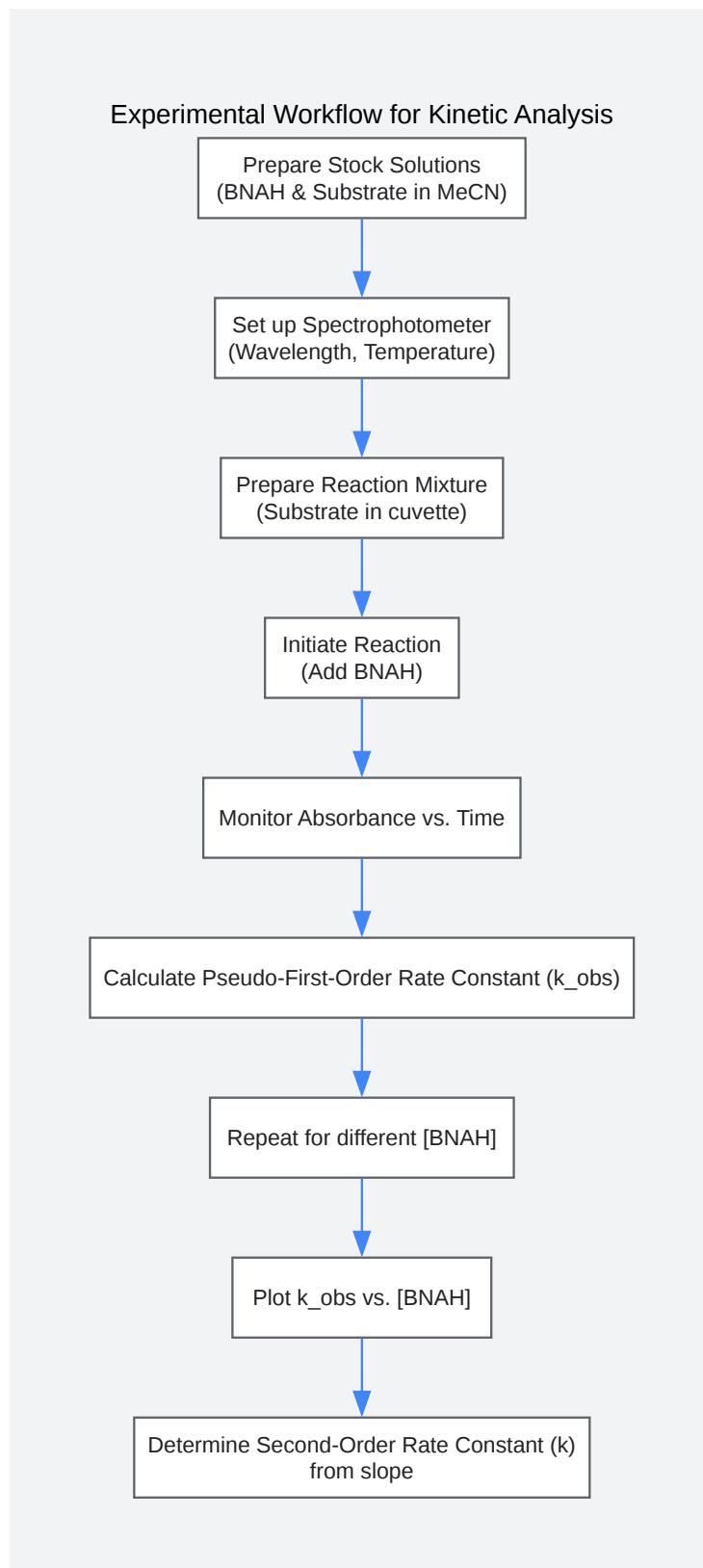
A comparison of the thermodynamic properties of BNAH and Hantzsch ester (HEH) reveals differences in their hydride releasing capabilities. For BNAH, the heterolytic C4-H bond dissociation energy is smaller than the homolytic bond dissociation energy, suggesting that hydride (H^-) release is more facile than hydrogen atom ($\text{H}\bullet$) transfer. In contrast, for HEH, the heterolytic and homolytic bond dissociation energies are very similar, indicating that both hydride and hydrogen atom transfer are almost equally possible.

Reaction Mechanisms and Logical Relationships

The reduction of a substrate by BNAH can proceed through several pathways, primarily direct hydride transfer or a multi-step process involving single electron transfer (SET) followed by proton transfer. The predominant mechanism is influenced by the nature of the substrate and the reaction conditions.

General Mechanisms of Substrate Reduction by BNAH





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References

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